ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The ethyl ester group at the 3-position and the methyl groups at the 2 and 4 positions on the pyrrole ring are indicative of the compound's potential for various chemical reactions and applications in synthesis.
Synthesis Analysis
The synthesis of related pyrrole derivatives typically involves condensation reactions, as seen in the synthesis of ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, where a formylpyrrole compound is condensed with benzohydrazide . Similarly, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate could be synthesized through analogous methods, potentially involving the reaction of a suitable pyrrole with an ethyl esterification agent under controlled conditions.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often analyzed using X-ray crystallography, as demonstrated by the structural analysis of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The pyrrolic ring is typically planar or slightly distorted, and the substituents can significantly influence the overall molecular conformation.
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, including condensation to form hydrazide-hydrazones , and can participate in hydrogen bonding to form dimers . The presence of electron-withdrawing or electron-donating groups can affect the reactivity of the pyrrole ring, influencing the outcome of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are often characterized using spectroscopic methods such as NMR, UV-Visible, FT-IR, and mass spectroscopy . These compounds typically show absorption in the UV region due to π-π* and charge transfer transitions . The presence of substituents like the ethyl ester group can influence properties like solubility, boiling point, and melting point.
Case Studies
Case studies involving ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate are not directly provided in the data. However, the synthesis and characterization of similar pyrrole derivatives, as well as their potential applications in the field of non-linear optics and as precursors for heterocyclic derivatives , provide insight into the relevance of such compounds in academic and industrial research.
Scientific Research Applications
Synthesis and Molecular Structure Analysis
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate and its derivatives are extensively studied in the field of organic chemistry for their synthesis and molecular structure. For example, a derivative, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been synthesized and analyzed using various spectroscopic techniques and quantum chemical calculations. This research offers insights into the molecular structure, vibrational analysis, and interaction energies of the compound (Singh et al., 2013).
Computational Studies and Chemical Reactivity
Computational studies have been conducted on various derivatives to understand their chemical reactivity. For instance, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate was studied for its molecular electrostatic potential, natural bond orbital interactions, and vibrational analysis. These studies reveal significant insights into the reactive sites and potential applications in forming heterocyclic compounds like oxirane and oxazoles (Singh et al., 2014).
Non-Linear Optical Material Research
The derivatives of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate are also explored for their potential as non-linear optical (NLO) materials. A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate showed that it exhibits significant properties suitable for NLO applications, indicating its potential use in optical devices and materials research (Singh et al., 2014).
Anticancer and Antibacterial Activity
Some studies have also focused on the potential biological activities of derivatives of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. A novel heterocyclization of this compound led to the development of derivatives with demonstrated in vitro anticancer and antibacterial activities, providing a new avenue for pharmaceutical research (Astakhina et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-10-7(8)3/h5,10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSFDUPEOPMXCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176414 | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |
CAS RN |
2199-51-1 | |
Record name | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2199-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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